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4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the dimethoxyphenyl and dimethylamino groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Catalysts and solvents would be carefully selected to enhance the reaction rates and to facilitate the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted quinoline derivatives.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-(3,4-DIMETHOXYPHENYL)-1-(METHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
- 4-(3,4-DIMETHOXYPHENYL)-1-(ETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Uniqueness
What sets 4-(3,4-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both dimethoxyphenyl and dimethylamino groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C25H28N2O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C25H28N2O4/c1-26(2)27-20-12-18(16-8-6-5-7-9-16)13-21(28)25(20)19(15-24(27)29)17-10-11-22(30-3)23(14-17)31-4/h5-11,14,18-19H,12-13,15H2,1-4H3 |
InChI Key |
LALQTMLARQLMOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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